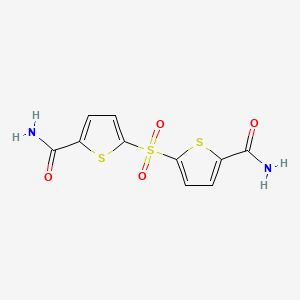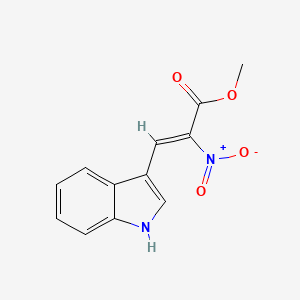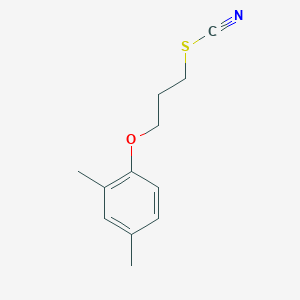
2,2-dimethyl-6-phenyl-6-(trifluoromethyl)tetrahydro-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-6-phenyl-6-(trifluoromethyl)tetrahydro-4H-pyran-4-one is a synthetic compound that belongs to the family of pyranone derivatives. It is commonly known as DMPPT and is widely used in scientific research due to its unique properties.
作用機序
DMPPT inhibits the hERG potassium channel by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions out of the cell, which slows down the repolarization of the cardiac action potential. This results in a prolongation of the QT interval, which can lead to cardiac arrhythmias.
Biochemical and Physiological Effects
DMPPT has been shown to have antiarrhythmic effects in animal models. It has also been shown to prolong the QT interval in humans, which suggests that it may have potential as a treatment for cardiac arrhythmias. However, further studies are needed to determine the safety and efficacy of DMPPT in humans.
実験室実験の利点と制限
DMPPT is a potent and selective inhibitor of the hERG potassium channel, which makes it a valuable tool compound for studying the role of hERG channels in drug-induced QT prolongation. However, DMPPT has some limitations in lab experiments. For example, it has a short half-life in vivo, which makes it difficult to use in animal studies. In addition, DMPPT has a low solubility in water, which can make it challenging to administer in experiments.
将来の方向性
There are several potential future directions for the research on DMPPT. One area of interest is the development of DMPPT analogs that have improved pharmacokinetic properties. Another area of interest is the investigation of the role of hERG channels in other physiological processes, such as insulin secretion and neuronal excitability. Finally, DMPPT may have potential as a treatment for other conditions, such as epilepsy and migraine, which are also associated with abnormal potassium channel function.
Conclusion
DMPPT is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the hERG potassium channel and has been investigated as a potential treatment for cardiac arrhythmias. DMPPT has some advantages and limitations in lab experiments, and there are several potential future directions for research on this compound. Overall, DMPPT is a valuable tool compound for studying the role of potassium channels in physiological processes.
合成法
The synthesis of DMPPT involves the reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione and 2-phenyl-1,1,1-trifluoroethanol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. DMPPT is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone.
科学的研究の応用
DMPPT has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the repolarization of the cardiac action potential. DMPPT has been shown to have antiarrhythmic effects and is being investigated as a potential treatment for cardiac arrhythmias. In addition, DMPPT has been used as a tool compound to study the role of hERG channels in drug-induced QT prolongation, a common side effect of many drugs.
特性
IUPAC Name |
2,2-dimethyl-6-phenyl-6-(trifluoromethyl)oxan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c1-12(2)8-11(18)9-13(19-12,14(15,16)17)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUYBQMUWKTOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(O1)(C2=CC=CC=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5031044.png)

![methyl 5-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B5031055.png)
![2-[(5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5031073.png)


![1-acetyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5031098.png)
![5-bromo-2-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5031105.png)


![1-acetyl-4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5031136.png)
![(3,4-dimethoxybenzyl){2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B5031143.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)